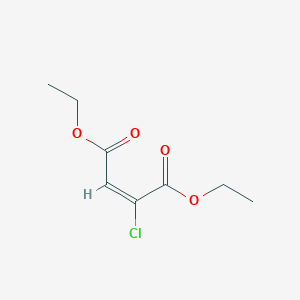
Chloromaléate de diéthyle
Vue d'ensemble
Description
Diethyl Chloromaleate, also known as Diethyl Chloromaleate, is a useful research compound. Its molecular formula is C8H11ClO4 and its molecular weight is 206.62 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl Chloromaleate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl Chloromaleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl Chloromaleate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'hétérocycles
Le chloromaléate de diéthyle est utilisé dans la synthèse de composés hétérocycliques, qui sont essentiels au développement de produits pharmaceutiques et agrochimiques. Il peut subir des réactions pour former des 2,3-dihydrobenzofuranes fonctionnalisés, une classe de composés organiques ayant des propriétés thérapeutiques potentielles .
Réactions en domino
Ce composé participe à des réactions en domino catalysées par K2CO3, qui sont des séquences de transformations se produisant sous une seule condition réactionnelle. Ces réactions sont précieuses pour construire des molécules complexes à partir de molécules plus simples, telles que l'alkylation de Michael, l'alkylation de Mannich et l'alkylation aldolique de dérivés de l'aldéhyde salicylique .
Blocs de construction de la synthèse organique
En tant que composé 2-halo-1,3-dicarbonylé, le this compound sert de bloc de construction en synthèse organique. Sa réactivité permet la création d'une large gamme de molécules organiques, ce qui en fait un réactif polyvalent en chimie synthétique .
Formation de thioxo- et de sélénooxomalonates
En présence de soufre ou de sélénium élémentaire, le this compound réagit pour former des thioxo- ou sélénooxomalonates de diéthyle. Ces composés peuvent être ensuite mis à réagir avec divers 1,3-diènes, conduisant à un éventail diversifié de produits ayant des applications potentielles en science des matériaux et en catalyse .
Recherche sur l'inhibition des kinases
Le this compound peut trouver des applications dans le domaine de l'inhibition des kinases, qui est un domaine de recherche important dans la découverte de médicaments. Les inhibiteurs de kinases sont importants dans le traitement de maladies telles que le cancer, et ce composé pourrait être un précurseur ou un réactif dans la synthèse de ces inhibiteurs .
Chimie verte
L'utilisation du this compound s'aligne sur les principes de la chimie verte, visant à réduire l'impact environnemental des processus chimiques. Son application en synthèse peut potentiellement minimiser l'utilisation de solvants dangereux et promouvoir des pratiques plus sûres et plus durables .
Mécanisme D'action
Target of Action
Diethyl Chloromaleate is a 2-halo-1,3-dicarbonyl compound . It is primarily used in organic synthesis as a diesterification reagent . The primary targets of Diethyl Chloromaleate are the compounds with which it reacts to form diesters . These compounds play a crucial role in various synthetic processes, contributing to the formation of complex organic molecules.
Mode of Action
Diethyl Chloromaleate interacts with its targets through a process known as diesterification . In this reaction, Diethyl Chloromaleate reacts with other compounds to form diesters, playing a significant role in the synthesis of various organic compounds .
Biochemical Pathways
It is known to participate in k2co3-catalyzed domino reactions (michael alkylation, mannich alkylation, and aldol alkylation) of salicylic aldehyde derivatives to afford functionalized 2,3-dihydrobenzofurans . It also reacts with Cs2CO3 in the presence of elemental S8 or Se n to afford the corresponding diethyl thioxo- or selenoxomalonates .
Result of Action
The primary result of Diethyl Chloromaleate’s action is the formation of diesters . These diesters are crucial intermediates in various organic synthesis processes, leading to the production of a wide range of organic compounds .
Action Environment
Diethyl Chloromaleate is a volatile and irritating compound that is soluble in organic solvents such as alcohol and ether, but insoluble in water . It is unstable in light and air and can react with water and moisture . These environmental factors can influence the action, efficacy, and stability of Diethyl Chloromaleate. Proper storage and handling conditions, such as sealing and avoiding direct sunlight, are necessary to maintain its stability .
Propriétés
IUPAC Name |
diethyl (E)-2-chlorobut-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEQTGMCAHZUNJ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C(=O)OCC)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-10-8 | |
| Record name | NSC15759 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


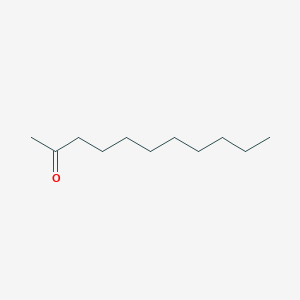
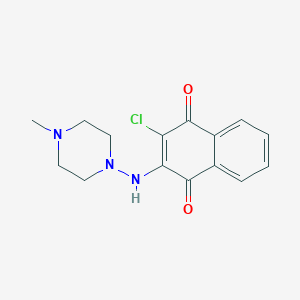


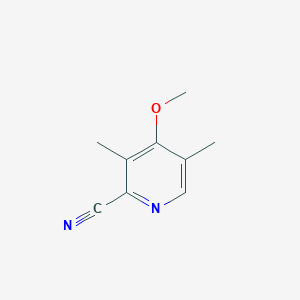
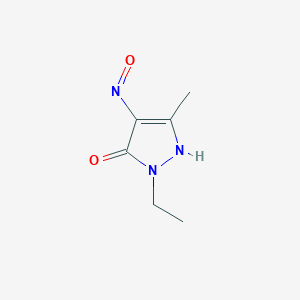




![(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B123090.png)

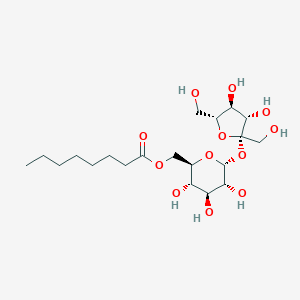
![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)
